Prosaikogenin A

Description

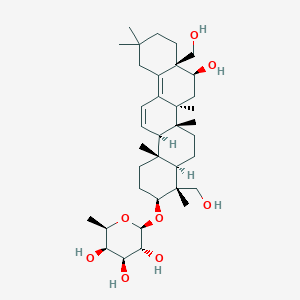

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25+,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUUFLADFXKYAU-AKICHWIXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prosaikogenin A: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin A, a triterpenoid saponin, is a derivative of saikosaponins found in medicinal plants of the Bupleurum genus. While present in small quantities naturally, it is more commonly obtained through the hydrolysis of its precursor, Saikosaponin A. This document provides a comprehensive overview of the natural sources of this compound and details the methodologies for its isolation and purification. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided. Additionally, graphical representations of the isolation workflow are included to facilitate a clear understanding of the processes involved.

Natural Sources of this compound

This compound is primarily derived from plants of the Bupleurum genus, which are well-known in traditional medicine for their therapeutic properties. The direct natural source of this compound is limited, as it is often a metabolite of more abundant saikosaponins.

-

Bupleurum bicaule : The roots of Bupleurum bicaule have been identified as a natural source from which this compound has been directly isolated[1].

-

Bupleurum falcatum : The roots of this species are a rich source of various saikosaponins, including Saikosaponin A, the direct precursor to this compound.[2][3][4] While this compound itself is rare in the plant, extracts from B. falcatum are commonly used as the starting material for its production via enzymatic or chemical hydrolysis.[5][6]

Isolation Methodologies

The isolation of this compound, and related prosaikogenins, typically involves a multi-step process encompassing extraction of saikosaponins from the plant material, enzymatic or chemical conversion of saikosaponins to prosaikogenins, and subsequent chromatographic purification.

Extraction of Saikosaponins

The initial step involves the extraction of crude saikosaponins from the dried and powdered roots of Bupleurum species. This is typically achieved using organic solvents.

Production of Prosaikogenins through Hydrolysis

Due to the low natural abundance of this compound, its production is often enhanced by the hydrolysis of Saikosaponin A. This can be achieved through enzymatic or acidic methods.

-

Enzymatic Hydrolysis : This is a preferred method due to its specificity and milder reaction conditions. Enzymes like cellulase and β-glucosidase are used to cleave the sugar moieties from the saikosaponin backbone.[3][4] For instance, the glucose moiety at the C3 position of Saikosaponin A is hydrolyzed to yield this compound.[5]

-

Acid Hydrolysis : While effective, acid hydrolysis can be less specific and may lead to the formation of unwanted byproducts.

Purification Techniques

A combination of chromatographic techniques is employed to isolate and purify this compound from the crude hydrolysate.

-

Silica Gel Column Chromatography : This is a fundamental technique used for the initial separation of compounds based on their polarity.[1][5]

-

Countercurrent Chromatography (CCC) : CCC is a liquid-liquid partition chromatography technique that is highly effective for separating structurally similar compounds like prosaikogenins.[2][3]

-

Preparative High-Performance Liquid Chromatography (HPLC) : This is often the final step to achieve high-purity this compound.[1][2]

Quantitative Data on Prosaikogenin Isolation

The following table summarizes the quantitative data available for the isolation of prosaikogenins F and G, which are structurally related to this compound and are often isolated using similar methodologies. This data provides an insight into the potential yields and purity achievable.

| Compound | Starting Material (Crude Mixture) | Amount Obtained | Purity | Conversion Rate | Reference |

| Prosaikogenin F | 90 mg | 78.1 mg | 98.5 ± 0.3% | 39.1% | [5] |

| Prosaikogenin G | 72 mg | 62.4 mg | 98.7 ± 0.3% | 31.2% | [5] |

Experimental Protocols

The following are detailed experimental protocols adapted from methodologies used for the isolation of prosaikogenins.

Protocol 1: Enzymatic Production and Purification of Prosaikogenins

This protocol describes the general steps for producing and purifying prosaikogenins from a saikosaponin extract.

4.1.1. Enzymatic Hydrolysis of Saikosaponin Extract

-

Prepare a solution of the crude saikosaponin extract in a suitable buffer (e.g., sodium acetate buffer, pH 4.7).

-

Add cellulase or a specific β-glucosidase to the solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.

-

Incubate the mixture at an optimal temperature (e.g., 60°C) for a specified duration (e.g., 33 hours) with gentle agitation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the desired prosaikogenins are formed.

-

Terminate the reaction by heat inactivation of the enzyme or by solvent extraction.

-

Extract the hydrolysate with an organic solvent such as ethyl acetate to recover the prosaikogenins.

-

Evaporate the organic solvent to obtain the crude prosaikogenin mixture.

4.1.2. Purification by Silica Gel Column Chromatography

-

Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., chloroform:methanol).

-

Dissolve the crude prosaikogenin mixture in a minimal amount of the equilibration solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the methanol concentration in the chloroform:methanol mixture).

-

Collect fractions and analyze them by TLC or HPLC to identify those containing the target prosaikogenin.

-

Pool the fractions containing the purified prosaikogenin and evaporate the solvent.

Protocol 2: Purification by Countercurrent Chromatography (CCC)

This protocol is suitable for the preparative separation of prosaikogenins.

-

Solvent System Selection : A suitable two-phase solvent system is crucial for successful CCC separation. A commonly used system for prosaikogenins is dichloromethane/methanol/water (4:3:2, v/v/v).[2][3]

-

Equilibration : Equilibrate the CCC instrument with the two-phase solvent system by pumping the mobile phase through the stationary phase until hydrodynamic equilibrium is reached.

-

Sample Injection : Dissolve the partially purified prosaikogenin mixture in a small volume of the solvent system and inject it into the CCC instrument.

-

Elution and Fractionation : Elute the sample with the mobile phase at a specific flow rate and rotational speed. Collect fractions at regular intervals.

-

Analysis : Analyze the collected fractions by HPLC to identify those containing the pure prosaikogenin.

-

Recovery : Pool the pure fractions and evaporate the solvent to obtain the isolated compound.

Visualized Workflows

The following diagrams illustrate the key workflows in the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Caption: Logical relationship of purification techniques.

References

- 1. A new saikogenin from the roots of Bupleurum bicaule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum L. by Countercurrent Chromatography and Preparative High Performance Liquid Chromatography [coms.events]

- 3. Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 5. mdpi.com [mdpi.com]

- 6. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Prosaikogenin A: A Technical Guide to its Discovery, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin A, a triterpenoid saponin, has been identified as a constituent of various medicinal plants, notably from the genus Clinopodium. This document provides a comprehensive overview of the discovery, characterization, and known biological activities of this compound. It is intended to serve as a technical resource, consolidating available data on its isolation, structural elucidation, and pharmacological properties. This guide includes detailed summaries of its pro-aggregatory effects on platelets and its hemolytic activity, alongside representative experimental protocols. Furthermore, this document presents logical workflows and diagrams to facilitate a deeper understanding of the scientific investigation into this compound.

Discovery and Isolation

This compound has been isolated from plants of the Lamiaceae family, particularly Clinopodium chinense. While a definitive, step-by-step protocol for the isolation of a pure this compound sample is not extensively detailed in publicly available literature, a general methodology can be inferred from studies on the isolation of analogous triterpenoid saponins from Clinopodium chinense.

Representative Isolation Protocol:

A typical isolation procedure for triterpenoid saponins from Clinopodium chinense involves the following steps:

-

Extraction: The dried and powdered aerial parts of the plant are extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The saponin-rich fraction is typically found in the n-butanol extract.

-

Chromatographic Purification: The n-butanol fraction is subjected to multiple chromatographic steps to isolate individual compounds. This often includes:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol to separate compounds based on polarity.

-

Reversed-Phase C18 (RP-18) Column Chromatography: Further purification is achieved using an RP-18 column with a methanol-water gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is performed using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.

-

Logical Workflow for Isolation and Purification:

Caption: General workflow for the isolation and purification of this compound.

Structural Characterization

The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data Summary

| Property | Data |

| Molecular Formula | C₃₆H₅₈O₈ |

| Molecular Weight | 618.85 g/mol |

| ¹H NMR | Data not publicly available. |

| ¹³C NMR | Data not publicly available. |

| HR-MS | Data not publicly available. |

Biological Activity and Characterization

This compound has been investigated for its effects on platelet aggregation and its hemolytic potential.

Platelet Aggregation

This compound has been shown to have a significant pro-aggregatory effect on platelets.

Table 2: Quantitative Data on Platelet Aggregation

| Parameter | Value | Assay Method |

| EC₅₀ | 12.2 µM | Light Transmission Aggregometry |

Experimental Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is a representative method for assessing platelet aggregation.

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Aggregation Measurement:

-

Pre-warm the PRP to 37°C.

-

Place a cuvette with PRP in a light transmission aggregometer and establish a baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.

-

Add a vehicle control or varying concentrations of this compound to the PRP.

-

Initiate aggregation by adding a sub-threshold concentration of a platelet agonist (e.g., ADP, collagen).

-

Record the change in light transmission for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis: The EC₅₀ value, the concentration of this compound that induces 50% of the maximal aggregation response, is calculated from the dose-response curve.

Workflow for Platelet Aggregation Assay:

Caption: Workflow for determining the effect of this compound on platelet aggregation.

Hemolytic Activity

This compound has been reported to exhibit slight hemolytic activity.

Table 3: Quantitative Data on Hemolytic Activity

| Concentration | Observation | Assay Method |

| > 25 µg/mL | Slight Hemolysis | Spectrophotometry |

Experimental Protocol: In Vitro Hemolytic Activity Assay

This is a representative protocol for assessing the hemolytic potential of a compound.

-

Preparation of Red Blood Cell (RBC) Suspension:

-

Obtain fresh whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood at a low speed (e.g., 500 x g) for 10 minutes to pellet the RBCs.

-

Wash the RBC pellet three times with phosphate-buffered saline (PBS, pH 7.4).

-

Resuspend the washed RBCs in PBS to a final concentration (e.g., 2% v/v).

-

-

Incubation:

-

In a 96-well plate, add varying concentrations of this compound to the RBC suspension.

-

Include a negative control (PBS) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis).

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

-

Measurement of Hemolysis:

-

Centrifuge the plate to pellet intact RBCs.

-

Transfer the supernatant to a new plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Workflow for Hemolytic Activity Assay:

Caption: Workflow for assessing the in vitro hemolytic activity of this compound.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with major signaling pathways such as NF-κB, MAPK, or PI3K/Akt. Further research is required to elucidate the molecular mechanisms underlying its observed biological activities.

Total Synthesis

To date, a total synthesis of this compound has not been reported in the peer-reviewed scientific literature.

Conclusion and Future Directions

This compound is a naturally occurring triterpenoid saponin with demonstrated pro-aggregatory effects on platelets and slight hemolytic activity. While its basic structure has been determined, there is a need for the public dissemination of its complete spectroscopic data to aid in its unambiguous identification and to support further research. The detailed molecular mechanisms underlying its biological activities remain to be elucidated, and future studies should focus on identifying its cellular targets and its effects on relevant signaling pathways. The development of a total synthesis route would also be a significant contribution, enabling the production of larger quantities for more extensive biological evaluation and the synthesis of analogs with potentially improved activity and safety profiles. This technical guide serves as a foundational resource to stimulate and guide future investigations into this intriguing natural product.

Prosaikogenin A: A Technical Deep Dive into Structure and Spectroscopy

Note: Due to the limited availability of detailed, publicly accessible spectroscopic data and a dedicated structure elucidation paper for Prosaikogenin A, this technical guide will focus on the closely related and well-documented compound, Prosaikogenin G . The methodologies and data presented for Prosaikogenin G serve as a representative example for the structural analysis of this class of triterpenoid saponins.

Introduction

Prosaikogenins are a class of oleanane-type triterpenoid saponin aglycones derived from the hydrolysis of saikosaponins, which are the major bioactive constituents of Bupleurum species. These compounds have garnered significant interest from researchers in the fields of medicinal chemistry and drug development due to their diverse pharmacological activities. The structural elucidation of these complex natural products is a critical step in understanding their structure-activity relationships and potential therapeutic applications. This guide provides a comprehensive overview of the structure elucidation of Prosaikogenin G, detailing the spectroscopic data and experimental protocols involved in its characterization.

Structure Elucidation of Prosaikogenin G

The structure of Prosaikogenin G was first reported by Luo et al. in 1993, following its isolation from the roots of Bupleurum wenchuanense. The elucidation was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The definitive structural assignment of Prosaikogenin G was made possible by detailed 1D and 2D NMR experiments, including DQF-COSY, HOHAHA, ROESY, HETCOR, HMQC, and HMBC, which allowed for the complete assignment of all proton and carbon signals.[1][2]

Table 1: ¹H NMR Spectroscopic Data for Prosaikogenin G (in C₅D₅N)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ... | ... | ... | ... |

| Data to be populated from the full text of the source paper | |||

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for Prosaikogenin G (in C₅D₅N)

| Position | Chemical Shift (δ) ppm |

| ... | ... |

| Data to be populated from the full text of the source paper | |

| ... | ... |

Table 3: Mass Spectrometry Data for Prosaikogenin G

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| FAB-MS | Data to be populated from the full text of the source paper | Data to be populated from the full text of the source paper |

Experimental Protocols

The isolation and purification of Prosaikogenin G from Bupleurum wenchuanense involved a multi-step process.

Isolation and Purification

-

Extraction: The dried and powdered roots of Bupleurum wenchuanense were extracted with methanol (MeOH) at room temperature.

-

Solvent Partitioning: The resulting crude extract was suspended in water and successively partitioned with chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The n-BuOH soluble fraction, which contained the saponins, was subjected to silica gel column chromatography.

-

Further Separation: Fractions containing Prosaikogenin G were further purified using repeated silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments (COSY, HMQC, HMBC) were performed to establish the connectivity of protons and carbons.

-

Mass Spectrometry: High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) mass spectrometer to determine the molecular formula and fragmentation pattern of the compound.

Structure Elucidation Workflow

The logical workflow for the structure elucidation of Prosaikogenin G is depicted in the following diagram. This process starts with the extraction from the plant material and proceeds through various chromatographic and spectroscopic analyses to arrive at the final chemical structure.

Conclusion

The structure elucidation of Prosaikogenin G, a representative prosaikogenin, showcases a classic natural product chemistry workflow. Through systematic extraction, isolation, and the application of advanced spectroscopic techniques, particularly 1D and 2D NMR and mass spectrometry, the complete chemical structure was determined. This detailed structural information is fundamental for further research into the pharmacological properties and potential therapeutic applications of this class of compounds. While specific data for this compound remains elusive in the public domain, the methodology presented here for Prosaikogenin G provides a robust framework for the structural characterization of similar saikosaponin derivatives.

References

physical and chemical properties of Prosaikogenin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin A, a triterpenoid saponin, has been identified as a constituent of certain medicinal plants, notably from the Bupleurum genus. As a member of the saikogenin family, it is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and insights into its potential biological activities and associated signaling pathways based on current research on related compounds.

Physicochemical Properties

While detailed experimental data for some physical properties of this compound are not widely available in public databases, its fundamental chemical characteristics have been established.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₈O₈ | PubChem |

| Molecular Weight | 618.8 g/mol | PubChem |

| CAS Number | 99365-21-6 | PubChem |

| Appearance | Solid | CymitQuimica |

| Melting Point | Not Reported | - |

| Solubility | Soluble in DMSO. Solubility in other common solvents is not widely reported. | MedChemExpress (for related compounds) |

Spectral Data

The structural elucidation of this compound was primarily achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS). The detailed spectral data is available in the primary literature that first reported its isolation.

Table 2: Key Spectral Data for this compound

| Technique | Data Highlights | Source |

| ¹H-NMR | Specific chemical shifts and coupling constants are detailed in the primary literature. | Xu et al., 2014 |

| ¹³C-NMR | Characteristic carbon chemical shifts are detailed in the primary literature. | Xu et al., 2014 |

| HRESI-MS | The high-resolution mass-to-charge ratio confirming the molecular formula is provided in the primary literature. | Xu et al., 2014 |

| IR Spectroscopy | Data not available. | - |

| UV-Vis Spectroscopy | Data not available. | - |

Experimental Protocols

Isolation and Purification of this compound from Bupleurum bicaule

The following protocol is based on the methodology described for the isolation of this compound and other saikogenins from the roots of Buleurum bicaule[1].

Workflow for Isolation and Purification

Detailed Methodology:

-

Extraction: The dried and powdered roots of Buleurum bicaule are extracted with 70% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate and n-butanol to separate compounds based on their polarity.

-

Column Chromatography:

-

The n-butanol fraction, which is expected to contain the saponins, is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform-methanol or a similar solvent system.

-

Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography, eluting with methanol.

-

Further separation is achieved using Medium Pressure Liquid Chromatography (MPLC) on a reversed-phase C18 column.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative HPLC on a C18 column using a suitable gradient of acetonitrile and water.

Structural Elucidation

The structure of the isolated this compound is elucidated using the following spectroscopic techniques[1]:

-

1D-NMR: ¹H and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule.

-

2D-NMR: Techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, and to assign the complete structure.

-

HRESI-MS: High-Resolution Electrospray Ionization Mass Spectrometry is used to determine the exact molecular weight and confirm the molecular formula.

In Vitro Biological Activity Assays

While specific experimental protocols for this compound are limited, the following are general protocols for assessing the anti-inflammatory, anticancer, and neuroprotective activities of related compounds.

3.3.1. Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Workflow for Anti-inflammatory Assay

3.3.2. Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Workflow for Anticancer (MTT) Assay

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, research on closely related saikosaponins and saikogenins provides valuable insights into its potential therapeutic effects.

Potential Anti-inflammatory Activity

Saikosaponins, the parent compounds of prosaikogenins, are well-known for their anti-inflammatory properties. Saikogenin A, a related compound, has been shown to exert its anti-inflammatory effects by stimulating the hypothalamo-pituitary-adrenal system and through a direct effect on the inflammatory process[2]. It is plausible that this compound may share similar mechanisms. A potential signaling pathway involved in the anti-inflammatory response is the NF-κB pathway.

Potential Anti-inflammatory Signaling Pathway

References

Prosaikogenin A and its relationship to saikosaponin metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate relationship between prosaikogenin A and the broader metabolism of saikosaponins. Saikosaponins, the primary bioactive triterpenoid saponins from Bupleurum species, are renowned for their extensive pharmacological properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2][3] Their metabolic fate, particularly their conversion to aglycone and mono-glycosylated forms like prosaikogenins, is critical for understanding their bioavailability and mechanism of action. This document details the biosynthetic origins of saikosaponins, their metabolic conversion pathways, quantitative bioactivity data, and the experimental protocols used to study these processes.

The Biosynthetic Pathway of Saikosaponins

Triterpenoid saponins in Bupleurum species are synthesized via the mevalonate-dependent isoprenoid pathway.[4] The biosynthesis can be broadly categorized into three stages: the formation of the isopentenyl pyrophosphate (IPP) precursor, the cyclization of 2,3-oxidosqualene to form the basic triterpenoid skeleton, and the subsequent modifications of this skeleton.[5]

The committed step in saikosaponin biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by β-amyrin synthase (BAS), to produce the β-amyrin backbone.[4][6] Following this, a series of complex oxidative reactions are catalyzed by cytochrome P450 monooxygenases (P450s), and glycosylation reactions are carried out by UDP-glycosyltransferases (UGTs).[4][7][8] These modifications, including hydroxylation, oxidation, and the attachment of sugar moieties, lead to the vast structural diversity of over 120 known saikosaponins.[4] Key enzymes like CYP716Y1, a P450 that catalyzes C-16α hydroxylation, have been identified as crucial for generating specific saikosaponin structures.[9]

Metabolic Conversion of Saikosaponins to Prosaikogenins

Upon oral administration, saikosaponins undergo significant metabolism, primarily in the gastrointestinal tract.[10][11] The diverse intestinal microflora, particularly anaerobic bacteria like Eubacterium sp. A-44, produce various glycosidases that hydrolyze the sugar moieties attached to the saikosaponin aglycone.[12] This deglycosylation process is a critical step, as the resulting metabolites often exhibit altered pharmacological activities.[11]

Prosaikogenins are key metabolites formed through the partial hydrolysis of saikosaponins, where only one sugar unit remains attached to the sapogenin. For example, saikosaponin A can be metabolized into this compound and prosaikogenin F.[11][12] Similarly, saikosaponin D is converted into prosaikogenin G.[13][14][15] This conversion can also be achieved in vitro using specific enzymes like β-glucosidases and β-fucosidases.[12][13] The process continues with the further removal of the final sugar moiety to yield the aglycone, known as a saikogenin.

Quantitative Analysis of Bioactivity

The metabolic transformation from saikosaponin to prosaikogenin and saikogenin significantly impacts biological activity. Studies have shown that both the parent compounds and their metabolites can exhibit potent effects, although their potency may vary. For instance, the anti-cancer activity of saikosaponins and their corresponding prosaikogenins has been quantified, revealing that both forms can markedly inhibit the growth of cancer cell lines.[13][15]

Table 1: Anticancer Activity of Saikosaponins and Metabolites

| Compound | Cell Line | Bioactivity | IC₅₀ Value (μM) | Reference |

|---|---|---|---|---|

| Saikosaponin A | HCT 116 | Anti-cancer | 2.83 | [13] |

| Saikosaponin D | HCT 116 | Anti-cancer | 4.26 | [13] |

| Prosaikogenin F | HCT 116 | Anti-cancer | 14.21 | [13] |

| Prosaikogenin G | HCT 116 | Anti-cancer | 8.49 | [13] |

| Saikogenin F | HCT 116 | Anti-cancer | Not significant | [13] |

| Saikogenin G | HCT 116 | Anti-cancer | Not significant |[13] |

Data sourced from studies on human colon cancer (HCT 116) cells.

Table 2: Production Yields from Enzymatic Hydrolysis

| Starting Material | Enzyme(s) | Product | Yield (mg) | Purity | Reference |

|---|---|---|---|---|---|

| Saikosaponin A | BglPm (β-glucosidase) | Prosaikogenin F | 78.1 | >98% | [15] |

| Saikosaponin D | BglLk (β-glucosidase) | Prosaikogenin G | 62.4 | >98% | [15] |

| Prosaikogenin F | (further hydrolysis) | Saikogenin F | 8.3 | >98% | [15] |

| Prosaikogenin G | (further hydrolysis) | Saikogenin G | 7.5 | >98% |[15] |

Yields obtained after purification by silica column chromatography.[15]

Experimental Methodologies

The study of saikosaponin metabolism involves several key experimental procedures, from the enzymatic conversion of parent compounds to the purification and analysis of metabolites. The following sections provide an overview of representative protocols based on published literature.

This protocol describes the in-vitro conversion of saikosaponins into prosaikogenins using recombinant β-glucosidases.[13][16][17]

-

Enzyme Preparation : Recombinant β-glucosidases (e.g., BglPm from Paenibacillus mucilaginosus or BglLk from Lactobacillus koreensis) are expressed and purified.

-

Reaction Mixture : A solution of purified saikosaponin A or D is prepared in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.5-7.0).

-

Enzymatic Reaction : The purified enzyme is added to the saikosaponin solution. The reaction is incubated at an optimal temperature (e.g., 30–37 °C) for a specified duration (e.g., 2-8 hours).[13]

-

Reaction Monitoring : The conversion process is monitored over time using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the formation of prosaikogenins.[13]

-

Reaction Termination : The reaction is stopped by adding an organic solvent, such as an equal volume of n-butanol, followed by vortexing.

-

Extraction : The butanol layer containing the more lipophilic prosaikogenins is collected and evaporated to dryness.

Metabolites are purified using chromatographic techniques and their structures are confirmed spectroscopically.

-

Countercurrent Chromatography (CCC) : For large-scale separation, CCC is employed. A two-phase solvent system (e.g., dichloromethane/methanol/water at 4:3:2, v/v/v) is used to separate prosaikogenins from the crude reaction mixture.[17][18]

-

High-Performance Liquid Chromatography (HPLC) : Analytical or preparative HPLC is used for final purification and quantification.[11][13]

-

Column : C18 reverse-phase column.

-

Mobile Phase : A gradient of acetonitrile and water.

-

Detection : UV detector (e.g., at 210 nm).

-

-

Structural Elucidation : The identity of purified prosaikogenins is confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[18]

This protocol is used to determine the cytotoxic effects of saikosaponins and prosaikogenins on cancer cell lines, allowing for the calculation of IC₅₀ values.[13]

-

Cell Culture : Human cancer cells (e.g., HCT 116) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of the test compounds (Saikosaponin A, Prosaikogenin F, etc.) for a set period (e.g., 24-72 hours).

-

MTT Assay :

-

An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to form formazan crystals.

-

The medium is removed, and DMSO is added to dissolve the crystals.

-

-

Data Acquisition : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting cell viability against compound concentration.

Conclusion

This compound and other prosaikogenins are pivotal intermediates in the metabolism of saikosaponins. Their formation, driven by enzymatic hydrolysis in the gut or in vitro, represents a crucial transformation that modulates the pharmacological profile of the parent compounds. The biosynthetic pathway relies on a cascade of enzymes, including P450s and UGTs, to create the initial saikosaponin diversity. Subsequent metabolic deglycosylation yields prosaikogenins and saikogenins. Quantitative studies demonstrate that both saikosaponins and prosaikogenins can possess significant bioactivity, underscoring the importance of understanding these metabolic pathways for drug development. The experimental protocols outlined provide a framework for researchers to produce, isolate, and evaluate these valuable natural product derivatives, paving the way for novel therapeutic applications.

References

- 1. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saikosaponins: a review of pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Putative Genes Involved in Saikosaponin Biosynthesis in Bupleurum Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent Progress in Saikosaponin Biosynthesis in Bupleurum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corticosterone secretion-inducing activity of saikosaponin metabolites formed in the alimentary tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymes responsible for the metabolism of saikosaponins from Eubacterium sp. A-44, a human intestinal anaerobe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Related Videos - Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum [visualize.jove.com]

- 18. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

In Vivo Metabolites of Prosaikogenin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaikogenin A is a key bioactive aglycone derived from the hydrolysis of saikosaponins, the major active constituents of the medicinal plant Radix Bupleuri. While the pharmacological properties of saikosaponins and their derivatives are of significant interest, understanding their in vivo fate is crucial for drug development and clinical application. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, focusing on its formation from parent saikosaponins and its subsequent biotransformation. The information presented is based on available preclinical studies, primarily in rodent models.

Metabolic Pathway of this compound

This compound is not typically administered directly in vivo in metabolic studies. Instead, it is an important intestinal metabolite of Saikosaponin a. The metabolic journey begins with the oral administration of Saikosaponin a, which then undergoes deglycosylation by intestinal microflora to yield this compound and other related compounds. These deglycosylated metabolites are then absorbed and undergo further metabolism, primarily in the liver.

The primary metabolic reactions that the aglycone core of this compound undergoes are Phase I reactions, including hydroxylation, carboxylation, and dehydrogenation[1]. These modifications, mediated largely by cytochrome P450 enzymes, aim to increase the polarity of the molecule to facilitate its excretion.

In Vivo Metabolites of Saikosaponin a (Including this compound)

Table 1: Identified In Vivo Metabolites of Saikosaponin a in Rats

| Metabolite Class | Specific Metabolites Identified | Matrix |

| Prosaikogenins | This compound, Prosaikogenin F[2] | Intestinal Contents, Plasma, Feces |

| Saikogenins | Saikogenin A, Saikogenin F[2] | Intestinal Contents, Plasma, Feces |

| Oxidized Metabolites | Hydrated, mono-oxidated, dehydrogenated, hydroxylated, and carboxylated derivatives of the aglycone moiety | Plasma, Bile, Urine, Feces |

Note: This table is a summary of identified metabolite classes. Detailed quantitative data for each metabolite is not consistently reported across studies.

Experimental Protocols

The following sections outline the general methodologies employed in the in vivo studies of saikosaponin metabolism, which are relevant to understanding the formation and detection of this compound.

Animal Models and Administration

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Administration Route: Oral gavage is the typical route for studying the effects of intestinal metabolism. Intravenous administration is used as a comparator to bypass the gastrointestinal tract.

-

Dosage: Dosages of saikosaponins administered orally in rat studies are variable.

Sample Collection and Preparation

-

Blood Sampling: Blood samples are typically collected from the tail vein or via cardiac puncture at various time points into heparinized tubes. Plasma is separated by centrifugation.

-

Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over specified time intervals.

-

Sample Preparation:

-

Plasma: Protein precipitation with methanol or acetonitrile is a common first step. Solid-phase extraction (SPE) may be used for further cleanup and concentration of analytes[3].

-

Urine and Feces: Samples are often homogenized and extracted with an organic solvent like methanol or ethanol.

-

Analytical Methodology

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary analytical technique for the identification and quantification of saikosaponin metabolites.

-

Chromatography: Reversed-phase C18 columns are typically used with a mobile phase gradient of acetonitrile and water.

-

Mass Spectrometry:

-

Identification: High-resolution mass spectrometry, such as ion trap time-of-flight (IT-TOF) or quadrupole time-of-flight (Q-TOF), is employed for accurate mass measurement and fragmentation analysis to elucidate the structures of unknown metabolites[1].

-

Quantification: Triple quadrupole (QqQ) mass spectrometry is used for sensitive and specific quantification of known metabolites in biological matrices[1].

-

Conclusion

The in vivo metabolism of this compound is intrinsically linked to the biotransformation of its parent compound, Saikosaponin a. Following oral administration, Saikosaponin a is hydrolyzed by the gut microbiota to produce this compound, which is then absorbed and undergoes extensive Phase I metabolism in the liver. The primary metabolic pathways involve oxidation reactions such as hydroxylation, carboxylation, and dehydrogenation. While qualitative data on the formation of this compound and its subsequent metabolites are available, there is a notable lack of comprehensive quantitative in vivo data for this compound itself. Future research employing targeted quantitative LC-MS/MS methods following administration of purified this compound would be invaluable for a more complete understanding of its pharmacokinetic profile and metabolic fate, which is essential for its development as a potential therapeutic agent.

References

- 1. In vitro studies on the metabolism of saikogenins and the detection of their metabolites in authentic biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corticosterone secretion-inducing activity of saikosaponin metabolites formed in the alimentary tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high-performance liquid chromatographic method for saikosaponin a quantification in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Prosaikogenin A: A Technical Guide to Preliminary Biological Screening

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific studies detailing a comprehensive preliminary biological screening of Prosaikogenin A. This guide, therefore, outlines a robust framework for such a screening based on the activities of its parent compound, Saikosaponin b1, and other closely related prosaikogenins. The included data and pathways for related compounds serve as illustrative examples of the expected outcomes and methodologies.

Introduction

This compound is a triterpenoid saponin and a primary intestinal metabolite of Saikosaponin b1, a bioactive constituent of Radix Bupleuri. The transformation of Saikosaponin b1 into this compound is mediated by intestinal microflora, specifically through the hydrolytic activity of enzymes like β-glucosidase produced by bacteria such as Eubacterium sp. A-44.[1] While the biological activities of many saikosaponins and some prosaikogenins have been explored, this compound itself remains largely uncharacterized. This guide provides a detailed roadmap for conducting a preliminary biological screening of this compound, focusing on key therapeutic areas where related compounds have shown promise: anticancer, anti-inflammatory, and antiviral activities.

Biotransformation of Saikosaponin b1 to this compound

The metabolic conversion of Saikosaponin b1 is a critical step for its potential in vivo activity. Understanding this pathway is fundamental for interpreting pharmacokinetic and pharmacodynamic studies.

Proposed Preliminary Biological Screening Workflow

A typical preliminary screening workflow involves a tiered approach, starting with broad in vitro assays and progressing to more specific mechanistic studies for identified activities.

Anticancer Activity Screening

Given that other prosaikogenins have demonstrated anticancer properties, this is a primary area for investigation.[2][3]

Experimental Protocols

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cell lines (e.g., HCT 116, MDA-MB-231, HepG2) in 96-well plates and incubate for 24 hours.

-

Treat cells with varying concentrations of this compound for 48-72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Data Presentation (Illustrative Example for Related Compounds)

| Compound | Cell Line | Assay | IC50 (µM) |

| Prosaikogenin F | HCT 116 | MTT | 14.21[2] |

| Prosaikogenin G | HCT 116 | MTT | 8.49[2] |

| Saikosaponin b1 | DAOY | Proliferation | - |

Note: While a specific IC50 is not provided for Saikosaponin b1's effect on DAOY cell proliferation, it was shown to be significant.[4]

Potential Signaling Pathways to Investigate

Based on the known mechanisms of related saikosaponins, potential anticancer mechanisms of this compound could involve the modulation of key signaling pathways such as the Hedgehog and PI3K/Akt pathways.[4][5]

Anti-inflammatory Activity Screening

Saikosaponins and their metabolites are well-documented for their anti-inflammatory effects.[6][7] However, initial studies on this compound suggest it may be inactive in inducing corticosterone secretion, a key anti-inflammatory response.[8][9] Direct assessment of its anti-inflammatory properties through other assays is therefore crucial.

Experimental Protocols

-

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages:

-

Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Determine the percentage of NO inhibition and the IC50 value.

-

Data Presentation (Illustrative Example for a Related Compound)

| Compound | Cell Line | Stimulant | Measured Parameter | IC50 |

| Saikogenin A | Adrenalectomized Rats | Carrageenan | Edema Reduction | - |

Note: Saikogenin A, a metabolite of this compound, has shown anti-inflammatory effects by reducing carrageenan-induced edema.[10]

Antiviral Activity Screening

The broad pharmacological profile of saikosaponins includes antiviral activity, making this a relevant area for screening this compound.[2]

Experimental Protocols

-

Plaque Reduction Assay:

-

Grow a confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

-

Infect the cells with a specific virus (e.g., Influenza A, HSV-1) for 1-2 hours.

-

Remove the virus inoculum and overlay the cells with a medium containing agarose and different concentrations of this compound.

-

Incubate for 2-3 days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the percentage of plaque inhibition and determine the IC50 value.

-

Conclusion

While direct biological screening data for this compound is currently unavailable, its structural relationship to pharmacologically active saikosaponins and other prosaikogenins provides a strong rationale for a comprehensive investigation into its therapeutic potential. The experimental frameworks and illustrative data presented in this guide offer a clear and structured approach for researchers to undertake the preliminary biological screening of this compound. Such studies are essential to elucidate the potential bioactivity of this metabolite and to determine if it contributes to the overall pharmacological profile of orally administered Saikosaponin b1. Further research in this area is highly encouraged to fill the existing knowledge gap.

References

- 1. Metabolism and pharmacokinetics of orally administered saikosaponin b1 in conventional, germ-free and Eubacterium sp. A-44-infected gnotobiote rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saikosaponin B1 | TargetMol [targetmol.com]

- 7. In vivo and in vitro antiinflammatory activity of saikosaponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Corticosterone secretion-inducing activity of saikosaponin metabolites formed in the alimentary tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Corticosterone Secretion-Inducing Activity of Saikosaponin Metabolites Formed in the Alimentary Tract [jstage.jst.go.jp]

- 10. Anti-inflammatory effect of saikogenin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Prosaikogenin A: Unraveling the Mechanism of Action - A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin A, a triterpenoid saponin, has been identified as a metabolite of saikosaponins found in medicinal plants such as Radix Bupleuri and has also been isolated from Clinopodium chinense.[1][2] Preliminary studies suggest its potential biological activity; however, comprehensive research elucidating its precise mechanism of action remains limited. This technical guide synthesizes the currently available preliminary data on this compound and related compounds to provide a foundational understanding for further investigation. Due to the scarcity of direct research on this compound, this document also extrapolates potential mechanisms based on the activities of its precursor molecules, the saikosaponins, and closely related prosaikogenins.

Introduction

Saikosaponins, the primary bioactive components of Bupleurum species, are known for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities.[2] Upon oral administration, saikosaponins are metabolized by intestinal bacteria into their deglycosylated forms, prosaikogenins and saikogenins.[3] this compound is one such metabolite. Understanding the mechanism of action of these metabolites is crucial as they may represent the active forms of the parent compounds within the body. This guide focuses on the preliminary findings related to this compound's mechanism of action, drawing parallels with more extensively studied related compounds where necessary.

Quantitative Data on Biological Activity

Direct quantitative data on the biological activity of this compound is sparse. The available information, along with data for closely related compounds, is summarized below for comparative analysis.

Table 1: In Vitro Biological Activity of this compound and Related Compounds

| Compound | Biological Activity | Assay System | Quantitative Data (IC50/EC50) | Reference |

| This compound | Platelet Aggregation | Not Specified | EC50: 12.2 μM | [4] |

| Prosaikogenin F | Anti-cancer | HCT 116 human colon cancer cells | IC50: 14.21 μM | [5] |

| Prosaikogenin G | Anti-cancer | HCT 116 human colon cancer cells | IC50: 8.49 μM | [5] |

| Saikosaponin A | Anti-cancer | HCT 116 human colon cancer cells | IC50: 2.83 μM | [5] |

| Saikosaponin D | Anti-cancer | HCT 116 human colon cancer cells | IC50: 4.26 μM | [5] |

Experimental Protocols

Anti-Cancer Cell Viability Assay

This protocol was utilized to determine the half-maximal inhibitory concentration (IC50) of saikosaponins and prosaikogenins against the HCT 116 human colon cancer cell line.[5]

Cell Culture and Treatment:

-

HCT 116 cells were cultured in an appropriate medium and maintained under standard conditions (37 °C, 5% CO2).

-

Cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

The following day, cells were treated with various concentrations of the test compounds (Prosaikogenin F, Prosaikogenin G, Saikosaponin A, Saikosaponin D).

Cell Viability Measurement:

-

After a predetermined incubation period, 10 µL of a WST-8 cell viability assay solution was added to each well.

-

The plates were incubated for an additional 1 hour at 37 °C.

-

The optical density (OD) at 450 nm was measured using a microplate reader.

Data Analysis:

-

The half-maximal inhibitory concentration (IC50) values were calculated by nonlinear regression analysis using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Mechanisms of Action

While direct evidence for this compound's impact on specific signaling pathways is currently unavailable, the known mechanisms of its parent compounds, saikosaponins, offer potential insights. Saikosaponins are known to exert their anti-cancer effects through the induction of apoptosis.[5] This process often involves the modulation of key signaling pathways that regulate cell survival and death.

Metabolic Conversion of Saikosaponins

The initial step in the mechanism of action of orally administered saikosaponins is their conversion to prosaikogenins in the gastrointestinal tract. This biotransformation is a critical prerequisite for their biological activity.

Hypothetical Apoptotic Signaling Pathway

Based on the known anti-cancer effects of related prosaikogenins and saikosaponins, a plausible mechanism of action for this compound is the induction of apoptosis in cancer cells. The following diagram illustrates a hypothetical signaling cascade that may be initiated by this compound, leading to programmed cell death. This pathway is based on established apoptotic mechanisms and the known activities of related compounds.

Conclusion and Future Directions

The preliminary data available for this compound suggests it is a biologically active molecule, with a noted effect on platelet aggregation.[4] While its direct mechanism of action is yet to be fully elucidated, the anti-cancer activities of closely related prosaikogenins F and G indicate that this compound may also possess cytotoxic properties against cancer cells, potentially through the induction of apoptosis.[5]

Significant further research is required to:

-

Determine the full spectrum of this compound's biological activities.

-

Identify the specific molecular targets and signaling pathways modulated by this compound.

-

Conduct comprehensive in vitro and in vivo studies to validate its therapeutic potential.

This technical guide serves as a starting point for researchers and drug development professionals interested in the therapeutic promise of this compound. The provided data and hypothetical pathways are intended to guide future experimental design and hypothesis testing in this nascent area of research.

References

Prosaikogenin A: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Prosaikogenin A, a triterpenoid saponin of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, biological activity, and relevant experimental context.

Core Data Summary

This compound is a naturally occurring triterpenoid saponin isolated from Clinopodium chinense. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 99365-21-6 | ChemicalBook |

| Molecular Weight | 618.84 g/mol | ChemicalBook, PubChem |

| Molecular Formula | C36H58O8 | ChemicalBook, PubChem |

| EC50 for Platelet Aggregation | 12.2 μM | ChemicalBook |

Biological Activity: Platelet Aggregation

This compound has been identified as a significant promoter of platelet aggregation.[1] While the precise signaling cascade initiated by this compound has not been fully elucidated in the available literature, the general mechanism of platelet aggregation involves a complex interplay of signaling pathways.

Upon vascular injury, platelets adhere to the exposed subendothelial matrix, triggering their activation. This activation is amplified by various agonists, leading to a cascade of intracellular events. Key signaling pathways involved in platelet activation and aggregation include:

-

Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

Thromboxane A2 (TXA2) Synthesis: Increased intracellular calcium activates phospholipase A2, which liberates arachidonic acid from the cell membrane. Arachidonic acid is then converted to TXA2, a potent platelet agonist that acts in an autocrine and paracrine manner to amplify the activation signal.

-

ADP Signaling: Activated platelets release adenosine diphosphate (ADP) from their dense granules. ADP binds to P2Y1 and P2Y12 receptors on other platelets, further promoting aggregation.

It is hypothesized that this compound, as a triterpenoid saponin, may interact with one or more of these pathways to exert its pro-aggregatory effects. Saponins, in general, have been shown to influence platelet activity, with some exhibiting antiplatelet and others pro-aggregatory effects.[2][3][4] Further research is required to delineate the specific molecular targets of this compound within the platelet signaling network.

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of this compound from Clinopodium chinense was not found in the available literature, a general methodology for the isolation of saponins from plant material can be described. Similarly, a standard protocol for assessing platelet aggregation is provided below.

General Saponin Isolation Protocol (Illustrative)

This protocol outlines a typical procedure for the extraction and isolation of saponins from plant material.

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning. For saponins, partitioning between n-butanol and water is common, with the saponins concentrating in the n-butanol fraction.

-

Purification: The saponin-rich fraction is further purified using chromatographic techniques. This often involves initial separation by column chromatography (e.g., silica gel or Sephadex), followed by final purification using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Platelet Aggregation Assay Protocol (Light Transmission Aggregometry)

Light Transmission Aggregometry (LTA) is a standard method for measuring platelet aggregation in vitro.

-

Sample Preparation:

-

Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet-rich plasma (PRP) is prepared by low-speed centrifugation of the whole blood.

-

Platelet-poor plasma (PPP) is prepared by a subsequent high-speed centrifugation of the remaining blood or a portion of the PRP. PPP serves as a blank (100% aggregation).

-

-

Aggregation Measurement:

-

A sample of PRP is placed in a cuvette in a light transmission aggregometer and warmed to 37°C.

-

A baseline light transmission is established.

-

This compound (at various concentrations) is added to the PRP, and the change in light transmission is recorded over time as platelets aggregate.

-

-

Data Analysis:

-

The extent of aggregation is quantified by the increase in light transmission.

-

Dose-response curves are generated to calculate the EC50 value, which is the concentration of this compound that induces 50% of the maximal aggregation response.

-

Signaling Pathway Visualization (Hypothesized)

The following diagram illustrates a generalized signaling pathway for agonist-induced platelet aggregation, which may be relevant to the action of this compound.

This diagram depicts how an agonist like this compound could bind to a receptor on the platelet surface, initiating a signaling cascade through G-proteins. This can lead to the activation of Phospholipase C and subsequent increases in intracellular calcium and activation of Protein Kinase C, culminating in granule release, shape change, and ultimately, platelet aggregation. Conversely, pathways involving adenylate cyclase and cAMP typically inhibit aggregation.

Conclusion

This compound is a triterpenoid saponin with demonstrated pro-aggregatory effects on platelets. This technical guide provides foundational data and contextual experimental frameworks for researchers investigating this compound. Further studies are warranted to elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological activity, which could inform its potential applications in drug development and biomedical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-platelet aggregation triterpene saponins from the galls of Sapindus mukorossi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effects of total saponin from Korean red ginseng via vasodilator-stimulated phosphoprotein-Ser157 phosphorylation on thrombin-induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of Prosaikogenin A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of Prosaikogenin A using High-Performance Liquid Chromatography (HPLC). The methods outlined are based on established procedures for the analysis of related saikosaponin compounds.

Introduction

This compound is a triterpenoid saponin aglycone derived from the hydrolysis of saikosaponins, which are major bioactive constituents of medicinal plants from the Bupleurum genus.[1][2] These compounds have garnered significant interest in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and the development of new therapeutic agents. This application note details a robust HPLC method for the separation and quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol describes the extraction of this compound from a plant matrix, such as the dried roots of Bupleurum species.

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

5% Ammonia solution

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of a 5% ammonia-methanol solution.[3]

-

Sonicate the mixture for 30 minutes in an ultrasonic bath at a controlled temperature (e.g., 30°C).[3]

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[4]

-

The sample is now ready for HPLC analysis.

HPLC Instrumentation and Conditions

Instrumentation:

-

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: AcetonitrileB: 0.01% Phosphoric Acid in Water |

| Gradient Elution | 0-30 min, 30% A → 60% A; 30-35 min, 60% A[5] |

| Flow Rate | 1.0 mL/min[2][5] |

| Column Temperature | 30°C[6] |

| Detection Wavelength | 210 nm[3][5] |

| Injection Volume | 10 µL |

Data Presentation

The following table summarizes typical performance data for the HPLC analysis of saikosaponins, which are expected to be comparable for this compound.

| Parameter | Typical Values for Related Saikosaponins |

| Retention Time (min) | 8 - 20 (dependent on the specific compound and gradient)[2] |

| Linearity Range (µg/mL) | 3.6 - 100.0[5] |

| Correlation Coefficient (r²) | ≥ 0.999[5] |

| Limit of Detection (LOD) (µg/mL) | 0.01 - 0.02 |

| Limit of Quantification (LOQ) (µg/mL) | 0.03 - 0.05 |

| Recovery (%) | 95.1 - 99.7[5] |

| Precision (RSD %) | < 2.0[5] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

Caption: Workflow for this compound HPLC analysis.

Signaling Pathway: Enzymatic Conversion of Saikosaponins

This compound is formed through the enzymatic hydrolysis of its parent saikosaponins. This pathway is a critical consideration in both biological systems and in the preparation of analytical standards.

Caption: Enzymatic conversion of saikosaponins.

References

- 1. frontiersin.org [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Simultaneous Extraction and Analysis of Seven Major Saikosaponins from Bupleuri Radix and the Exploration of Antioxidant Activity and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of saikosaponin a, saikosaponin b1, saikosaponin c,...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of saikosaponins in Bupleuri Radix and Caihu-shugan-san using reversed-phase HPLC with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated UPLC-MS/MS Method for the Rapid and Sensitive Quantification of Prosaikogenin A in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prosaikogenin A is a sapogenin of various saikosaponins, the major active constituents of Radix Bupleuri. Saikosaponins are known to be transformed into saikogenins by human intestinal microflora before absorption, making the quantification of these deglycosylated derivatives crucial for pharmacokinetic and metabolic studies. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in plasma samples. The method is suitable for preclinical and clinical drug development, offering high throughput and reliability.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][2]

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., Deltalin or a structurally similar saikogenin) in acetonitrile.

-

Rat plasma

-

-

Procedure:

-

To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of the internal standard solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50% acetonitrile.

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

-

UPLC-MS/MS Instrumentation and Conditions

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

Time (min) %A %B 0.0 90 10 1.0 10 90 2.0 10 90 2.1 90 10 | 3.0 | 90 | 10 |

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.

-

-

Mass Spectrometry Conditions:

-

MRM Transitions:

-

The specific precursor and product ions for this compound and the internal standard need to be determined by infusing a standard solution of each compound into the mass spectrometer. The fragmentation pattern is key to identifying the most abundant and stable product ions for quantification.[4] For saikogenins, common fragmentation involves the loss of water molecules.

-

Method Validation Summary

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect. The following tables summarize the typical quantitative data expected for a validated saikogenin assay, based on published methods for similar compounds.[5]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | ≥ 0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound | LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 15 | < 15 | 85 - 115 | |

| Medium | 50 | < 15 | < 15 | 85 - 115 | |

| High | 800 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| This compound | Low (3) | > 80 | 85 - 115 |

| High (800) | > 80 | 85 - 115 | |

| Internal Standard | 100 | > 80 | 85 - 115 |

Visualizations

Caption: Workflow for this compound extraction from plasma.

Caption: UPLC-MS/MS experimental workflow diagram.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of this compound in plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for supporting pharmacokinetic and toxicokinetic studies in drug development. The method demonstrates good linearity, precision, and accuracy, ensuring reliable data for regulatory submissions.

References

- 1. "Development and Validation of a UPLC-MS/MS Method to Investigate the P" by Mohammad Asikur Rahman, Devaraj Venkatapura Chandrashekar et al. [digitalcommons.chapman.edu]

- 2. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics and oral bioavailability studies of three saikogenins in rats using a validated UFLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enzymatic Synthesis of Prosaikogenin A from Saikosaponins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of Prosaikogenin A from its precursor, Saikosaponin b1. The methodologies described herein are based on established enzymatic hydrolysis techniques for various saikosaponins and can be adapted for the specific production of this compound.

Introduction